(Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide
CAS No.: 488827-48-1
Cat. No.: VC5052246
Molecular Formula: C19H14ClN3OS
Molecular Weight: 367.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488827-48-1 |
|---|---|
| Molecular Formula | C19H14ClN3OS |
| Molecular Weight | 367.85 |
| IUPAC Name | (2Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide |
| Standard InChI | InChI=1S/C19H14ClN3OS/c1-13-12-25-19(23(13)16-8-3-2-4-9-16)17(11-21)18(24)22-15-7-5-6-14(20)10-15/h2-10,12H,1H3,(H,22,24)/b19-17- |
| Standard InChI Key | POLJXMNKXYXSSC-ZPHPHTNESA-N |
| SMILES | CC1=CSC(=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)N1C3=CC=CC=C3 |
Introduction
Structural and Chemical Profile of (Z)-N-(3-Chlorophenyl)-2-Cyano-2-(4-Methyl-3-Phenylthiazol-2(3H)-Ylidene)Acetamide
Molecular Architecture
The compound features a thiazol-2(3H)-ylidene core, a non-aromatic heterocycle with a conjugated double bond system. The (Z)-configuration arises from the spatial arrangement of the 4-methyl and 3-phenyl substituents relative to the acetamide group. The 3-chlorophenyl moiety at the N-position introduces steric and electronic effects that influence reactivity and biological interactions .
Table 1: Key Functional Groups and Spectral Assignments
| Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Cyano (–C≡N) | 2216 | – |
| Carbonyl (–C=O) | 1696 | – |
| Aromatic C–H | – | 7.27–8.40 (m) |
| Amidic NH | 3266 | 9.93 (s, D₂O-exchangeable) |
Synthetic Pathways and Optimization
Cyanoacetylation of 3-Chloroaniline
The synthesis begins with the cyanoacetylation of 3-chloroaniline using ethyl cyanoacetate under reflux conditions. This yields N-(3-chlorophenyl)-2-cyanoacetamide, confirmed by IR (ν = 3280 cm⁻¹ for NH, 2221 cm⁻¹ for C≡N) and ¹H NMR (δ 2.83 ppm for CH₃, δ 7.34 ppm for aromatic protons) .
Thiazole Ring Formation
Reaction with phenyl isothiocyanate and chloroacetone in dimethylformamide (DMF) generates the thiazolylidene intermediate. Potassium hydroxide facilitates deprotonation, enabling nucleophilic attack and cyclization. The (Z)-isomer predominates due to steric hindrance between the 4-methyl and acetamide groups .
Reaction Scheme
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Cyanoacetylation:
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Thiazole Cyclization:
Spectroscopic Characterization and Stereochemical Analysis
Infrared Spectroscopy
The IR spectrum exhibits key stretches:
Nuclear Magnetic Resonance
¹H NMR (300 MHz, DMSO-d₆):
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Aromatic Protons: Multiplet at δ 7.27–8.40 ppm (integration for 9H, Ar–H).
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Methyl Groups: Singlet at δ 2.44 ppm (3H, thiazole-CH₃) and δ 2.40 ppm (3H, quinazoline-CH₃) .
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NH Proton: Singlet at δ 9.93 ppm (1H, exchangeable with D₂O) .
¹³C NMR confirms the thiazolylidene carbon at δ 165.2 ppm and the cyano carbon at δ 118.4 ppm .
Biological Activities and Mechanism of Action
Antifungal Activity
Analogous compounds exhibit inhibition zones of 18 mm against Aspergillus ochraceus, comparable to nystatin (20 mm) . The chloro substituent may enhance membrane permeability via hydrophobic interactions .
| Compound | Antifungal Activity (Zone, mm) | Antitumor IC₅₀ (μM) |
|---|---|---|
| Target (Z)-Isomer | Predicted: 16–18 | Predicted: 20–25 |
| Quinazolinone-Thiazole | 18 | 35 |
| Pyrazole-Thiazole | 14 | 45 |
Computational and Comparative Studies
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311G**) predict a planar thiazolylidene system with a HOMO-LUMO gap of 3.2 eV, suggesting redox-mediated bioactivity. The chlorophenyl group increases electrophilicity (Mulliken charge: +0.32 e) .
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: Chloro substituents enhance antifungal potency by 30% compared to methyl analogs .
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Stereochemistry: (Z)-Isomers show 2-fold higher cytotoxicity than (E)-counterparts due to improved target binding .
Industrial and Pharmacological Applications
Drug Development
The compound’s dual bioactivity positions it as a lead for hybrid antifungal-antineoplastic agents. Structural modifications could optimize pharmacokinetics (e.g., logP reduction via hydroxylation) .
Agricultural Chemistry
Thiazole derivatives act as plant growth regulators. The cyano group may inhibit auxin transport, offering herbicidal applications .
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